5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Description
5-[(E)-(4-Chlorophenyl)diazenyl]-2-hydroxybenzaldehyde (CPDB) is an azo-Schiff base precursor with a molecular formula C₁₃H₉ClN₂O₂. It features a diazenyl (-N=N-) group linking a 4-chlorophenyl ring to a salicylaldehyde moiety. This compound is widely used in organic synthesis, particularly for preparing metal complexes, heterocyclic derivatives (e.g., pyrazoles, pyridines), and catalysts . Its applications span catalysis, antimicrobial agents, and materials science due to its ability to coordinate with transition metals and participate in condensation reactions .
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLZEQGHIINEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Metal Complexation Reactions
The compound acts as a polydentate ligand, coordinating with transition metals through its azo, hydroxyl, and aldehyde groups. These complexes often exhibit enhanced biological and catalytic activities compared to the free ligand.
Mechanistic Insight : The hydroxyl and azo groups deprotonate to bind metals, while the aldehyde may participate in secondary interactions. The chloro substituent enhances ligand stability by reducing electron density on the aromatic ring .
Schiff Base Formation
The aldehyde group reacts readily with primary amines to form imine derivatives. This reaction is critical for synthesizing bioactive ligands.
Kinetics : The reaction follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol. Steric hindrance from the 4-chlorophenyl group slightly reduces reaction rates compared to non-halogenated analogs .
Redox Reactions
The azo and aldehyde groups participate in redox processes:
Azo Group Reduction
-
Reducing Agent : Sodium dithionite (Na₂S₂O₄) in alkaline medium.
-
Product : 5-amino-2-hydroxybenzaldehyde and 4-chloroaniline.
-
Mechanism : Two-electron transfer breaks the N=N bond, confirmed by UV-vis spectroscopy (disappearance of λₐᵦˢ at 480 nm).
Aldehyde Oxidation
-
Oxidizing Agent : KMnO₄ in acidic conditions.
-
Product : 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid.
Electrophilic Aromatic Substitution
The hydroxyl group activates the benzene ring toward electrophiles, directing incoming groups to the ortho/para positions:
| Reaction | Reagent | Conditions | Major Product | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 3-nitro-5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde | Para to –OH (76%) |
| Sulfonation | H₂SO₄ (fuming) | 120°C, 4 h | 3-sulfo-5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde | Ortho to –OH (68%) |
Note : The chloro substituent exerts a mild deactivating meta-directing effect, but the hydroxyl group dominates regioselectivity .
Photochemical Isomerization
The E→Z isomerization of the azo group occurs under UV light (λ = 365 nm):
-
Quantum Yield : 0.18 in ethanol solution.
-
Thermal Reversion : Z→E conversion has ΔH‡ = 92 kJ/mol, completing within 12 h at 25°C .
Condensation Reactions
The aldehyde undergoes Knoevenagel condensation with active methylene compounds:
Acid-Base Behavior
The hydroxyl group has a pKa of 8.2 ± 0.1 (determined by potentiometric titration in 50% ethanol). Deprotonation above pH 9 enhances solubility in polar solvents and alters coordination chemistry .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde exhibits significant antimicrobial properties against various bacterial strains. Its potential as an antimicrobial agent makes it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activities. Its ability to interact with biological molecules could lead to significant biological effects, including DNA cleavage activities observed in metal complexes derived from this compound.
Case Study: Metal Complexes
A study explored the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced antibacterial activities against drug-resistant strains, demonstrating the potential for therapeutic applications in treating infections caused by resistant bacteria .
Material Science Applications
Corrosion Inhibition
this compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. In a study, it was found to significantly reduce corrosion rates, achieving protection efficiencies of up to 96% at optimal concentrations .
| Test Solution | Concentration (M) | Protection Efficiency (%) |
|---|---|---|
| 1 M HCl | 0.03 | 86.99 |
| 0.5 M H₂SO₄ | 0.03 | 86.31 |
Environmental Applications
The compound's ability to complex with metal ions suggests potential applications in environmental remediation, particularly in removing heavy metals from wastewater. The complexation properties can be utilized to design materials that selectively bind toxic metals, facilitating their removal from contaminated water sources.
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a useful reagent in analytical chemistry for the detection and quantification of certain metal ions through spectrophotometric methods.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The azo group can also undergo reduction to form amines, which can further interact with cellular components.
Comparison with Similar Compounds
Substituent Variations in the Azo Group
CPDB’s reactivity and properties are influenced by its 4-chlorophenyl substituent. Comparisons with analogues bearing different substituents reveal distinct electronic and steric effects:
Key Findings :
- Electron-Withdrawing Groups (e.g., -Cl, -Br) : Enhance stability of metal complexes and catalytic activity. For example, CPDB-derived palladium complexes outperform HPDB analogues in Suzuki-Miyaura cross-coupling reactions due to stronger electron withdrawal by Cl .
- Steric Effects : Methyl substituents (e.g., in 3-chloro-4-methyl derivatives) reduce reaction yields in chalcone synthesis (45–50%) compared to CPDB (60–70%) due to hindered coupling .
Key Findings :
Biological Activity
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde, often referred to as a Schiff base compound, is a member of the azo compound family characterized by its unique diazenyl functional group. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C13H10ClN3O2
- Molecular Weight : 275.69 g/mol
- Melting Point : 176°C - 178°C
- Spectroscopic Data :
- IR (KBr, cm−1): 3220 (OH), 3022 (C-H aromatic), 1666 (C=O), 1479 (N=N)
- UV-vis (nm): 253, 333, 414
These properties indicate a stable structure conducive to biological interactions.
Antimicrobial Activity
Research has demonstrated that Schiff bases containing diazenyl groups exhibit significant antimicrobial properties. In particular, studies have shown that metal complexes derived from similar azo compounds demonstrate enhanced antibacterial activity against drug-resistant strains. For instance, the chelation of metals with Schiff base ligands has been linked to increased efficacy against various microbial pathogens .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the free radical scavenging ability of compounds. The results indicated that the compound exhibits a considerable capacity to inhibit free radicals, with an IC50 value that suggests strong antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
| Sample Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of azo compounds have been investigated in various cancer cell lines. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and oxidative stress .
Case Studies
-
Antimicrobial Efficacy Against Drug-Resistant Strains :
A study synthesized several metal complexes based on azo compounds similar to this compound and tested their antimicrobial efficacy against drug-resistant bacterial strains. The findings indicated that these complexes not only inhibited bacterial growth but also displayed significant antioxidant properties, suggesting their potential as therapeutic agents in combating resistant infections . -
Antioxidant Studies :
In another investigation focusing on the antioxidant properties of related Schiff bases, the DPPH assay revealed that these compounds significantly reduced oxidative stress markers in vitro, indicating their potential role in preventing oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde?
- Methodology : The compound is synthesized via diazo coupling, with optimized conditions achieved using dichloromethane (DCM) and K₂CO₃ as a base, yielding quantitative product formation (Table 1, Entry 4) . For eco-friendly synthesis, solvent-free conditions with a recyclable Fe₃O₄@SiO₂@vanillin@thioglycolic acid catalyst at 25°C provide high efficiency (Table 2) .
Q. Which spectroscopic techniques are critical for characterizing this azo compound and its derivatives?
- Methodology : Essential techniques include:
- IR spectroscopy to confirm tautomeric forms (azo vs. hydrazone) and coordination with metals (e.g., Pd, Ni) .
- ¹H/¹³C-NMR for structural elucidation of aromatic protons and aldehyde groups .
- UV-Vis spectroscopy to monitor electronic transitions and ligand-to-metal charge transfer in complexes .
Advanced Research Questions
Q. How do computational studies enhance understanding of its coordination chemistry with transition metals?
- Methodology : Density functional theory (DFT) calculations predict bond angles, electronic configurations, and stability of metal complexes. For example, Pd(II) complexes derived from azo-Schiff bases show distorted square-planar geometries, validated by experimental spectral data .
Q. What strategies resolve contradictory data in solvent-dependent tautomerism (azo ↔ hydrazone)?
- Methodology :
- Variable-temperature NMR to track tautomeric equilibria in polar vs. nonpolar solvents .
- Thermodynamic analysis (e.g., Gibbs free energy calculations) to determine the dominant form under specific conditions .
Q. How does structural modification influence catalytic performance in cross-coupling reactions?
- Methodology : Palladium complexes of azo-Schiff bases (e.g., [(E)-5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde + aniline derivatives]) catalyze Suzuki-Miyaura reactions. The electron-withdrawing chloro group enhances electrophilicity, improving aryl halide coupling efficiency (yields >85%) .
Q. What green chemistry approaches improve sustainability in derivative synthesis?
- Methodology :
- Solvent-free mechanochemical synthesis using Fe₃O₄@SiO₂@vanillin catalysts reduces waste and energy consumption .
- Ionic liquids as recyclable reaction media for multi-component reactions (e.g., with malononitrile and phenylhydrazine) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or reaction yields?
- Methodology :
- Reproducibility checks : Verify purity via HPLC/TLC and recrystallization solvents (e.g., ethanol vs. DMF) .
- Catalyst characterization : Use BET surface area analysis and TEM to ensure consistent catalyst activity in green syntheses .
Applications in Analytical Chemistry
Q. Can this compound serve as a chemosensor for metal ions?
- Methodology : Its derivative, (E)-5-((4-chlorophenyl)diazenyl)-2-hydroxy-3-methoxybenzaldehyde, acts as a dual-mode sensor:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
